

Comparative Cross-Reactivity Analysis of 4-Amino-6-methoxyquinoline Derivatives

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Compound of Interest

Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of **4-Amino-6-methoxyquinoline** have emerged as potent modulators of various cellular signaling pathways, primarily through the inhibition of protein kinases. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of **4-Amino-6-methoxyquinoline** derivatives, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Data

The following table summarizes the kinase selectivity of a series of 4-anilinoquinoline derivatives, including a key 6,7-dimethoxy substituted analog which serves as a close surrogate for **4-Amino-6-methoxyquinoline** derivatives. The data is presented as dissociation constants (K_d in nM), with lower values indicating higher binding affinity. This data is extracted from a comprehensive kinase screen and provides a quantitative measure of both on-target potency and off-target interactions.^{[1][2][3][4]}

Table 1: Kinase Selectivity Profile of 4-Anilinoquinoline Derivatives (K_d in nM)

Kinase Target	Compound 1 (6,7-dimethoxy)	Compound 2 (unsubstituted)	Compound 3 (7-CF3)
GAK	31	>10000	5.3
AAK1	>10000	>10000	>10000
BMP2K	>10000	>10000	>10000
STK16	>10000	>10000	>10000
ADCK3	220	>10000	220
EGFR	6100	>10000	>10000
ERBB2	>10000	>10000	>10000
RIPK2	>10000	>10000	>10000
SRC	>10000	>10000	>10000
ABL1	>10000	>10000	>10000

Data represents a selection of key on- and off-targets for illustrative purposes. For a complete dataset, refer to the original publication.

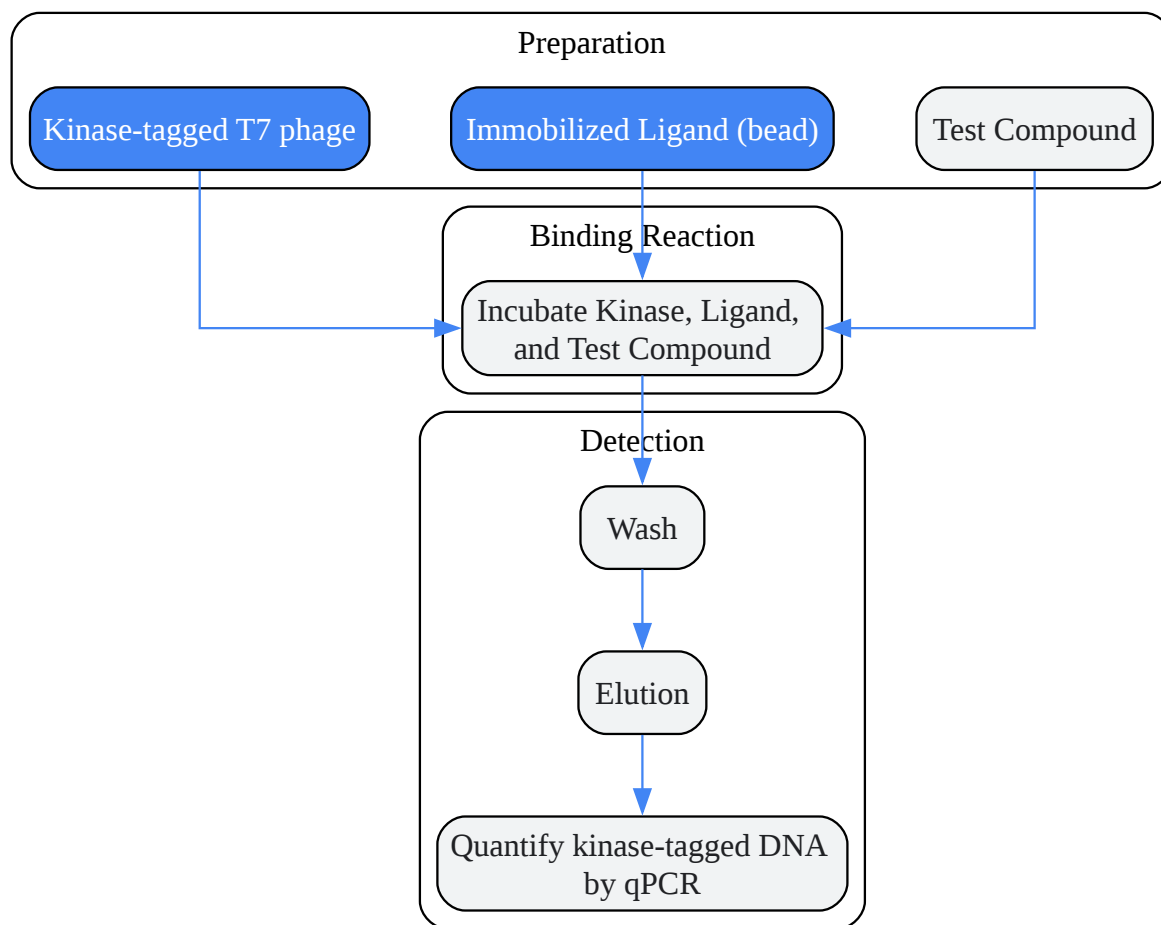
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key assays used to characterize the selectivity of **4-Amino-6-methoxyquinoline** derivatives.

KINOMEscan™ Kinase Binding Assay (DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

Experimental Workflow:



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KINOMEScan™ Experimental Workflow

Protocol:

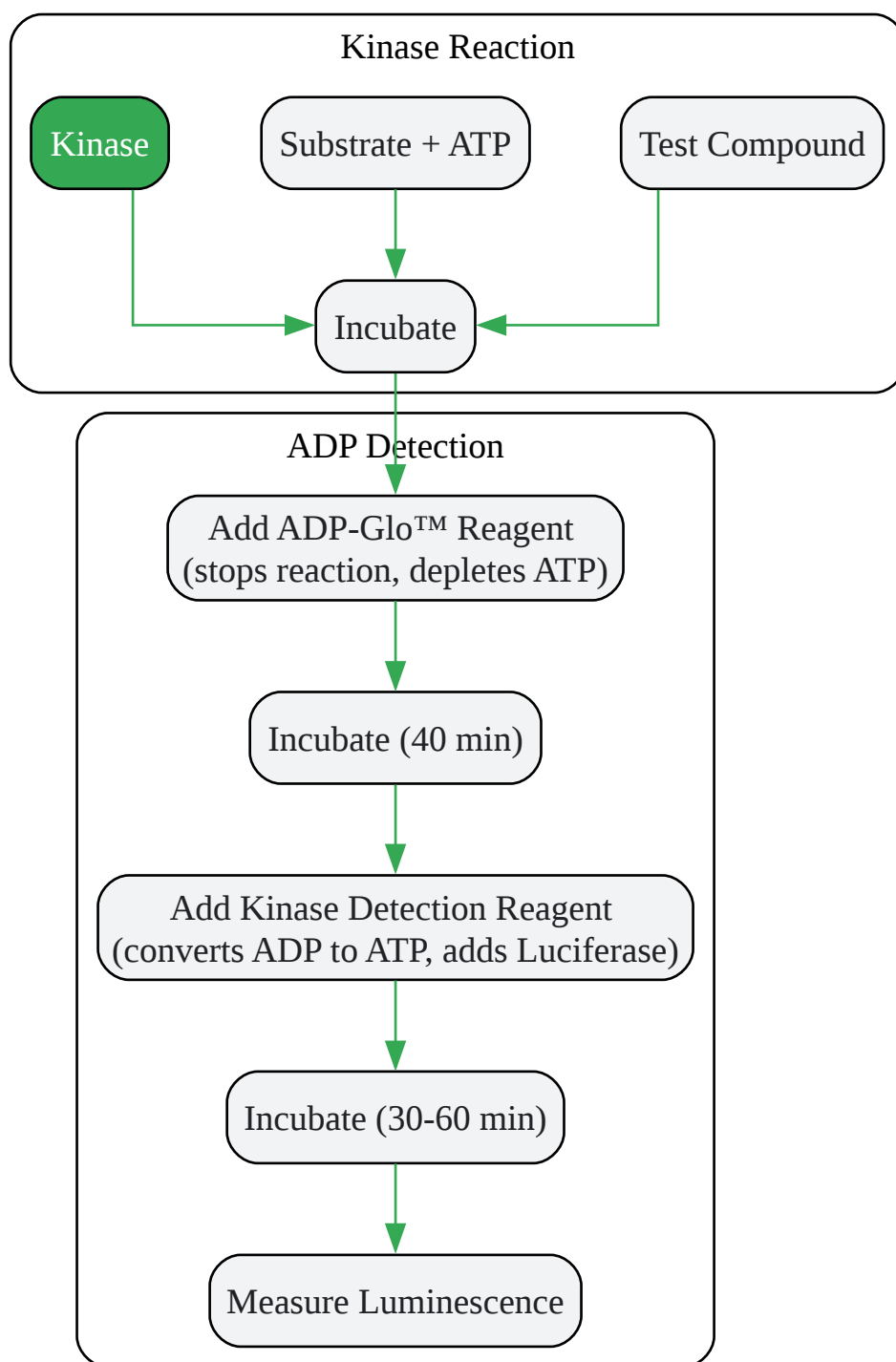
- **Preparation:** Kinases are tagged with a unique DNA identifier and expressed as fusions with T7 phage. A broad-spectrum kinase inhibitor is immobilized on a solid support (beads).
- **Binding Reaction:** The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

- Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are then eluted.
- Quantification: The amount of eluted kinase is quantified by qPCR using the unique DNA tag. A lower amount of detected kinase indicates stronger binding of the test compound.[\[5\]](#)[\[6\]](#)[\[7\]](#)

ADP-Glo™ Kinase Activity Assay (Promega)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Experimental Workflow:



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ADP-Glo™ Kinase Assay Workflow

Protocol:

- **Kinase Reaction:** The kinase, its substrate, ATP, and the test compound are incubated in a multiwell plate.
- **Stop Reaction and ATP Depletion:** ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
- **ADP to ATP Conversion and Signal Generation:** Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the new ATP amount.
- **Measurement:** The luminescence is measured using a luminometer. A lower signal indicates inhibition of kinase activity.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

hERG Patch Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a critical off-target for cardiotoxicity.[\[13\]](#)

Protocol:

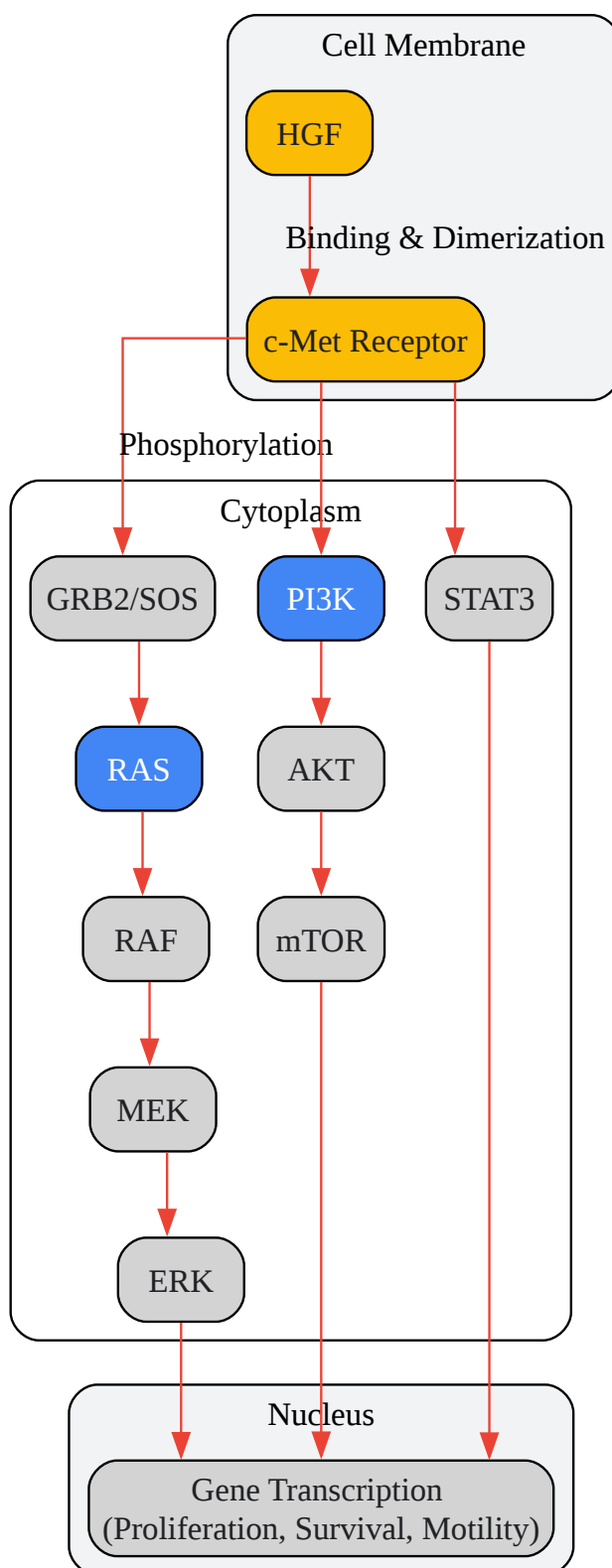
- **Cell Culture:** HEK293 cells stably expressing the hERG channel are used.
- **Patch Clamp Recording:** A whole-cell patch clamp configuration is established to record the hERG current.
- **Compound Application:** The test compound is perfused onto the cell at various concentrations.
- **Data Analysis:** The inhibition of the hERG current is measured, and an IC50 value is determined.[\[14\]](#)[\[15\]](#)

Signaling Pathway Modulation

4-Amino-6-methoxyquinoline derivatives often target receptor tyrosine kinases (RTKs) such as c-Met and EGFR, which are key drivers in various cancers. Understanding their impact on the downstream signaling pathways is crucial for elucidating their mechanism of action and potential cross-reactivity.

c-Met Signaling Pathway

The HGF/c-Met signaling pathway is involved in cell proliferation, survival, and motility.[\[16\]](#)[\[17\]](#)
Its aberrant activation is implicated in tumorigenesis.

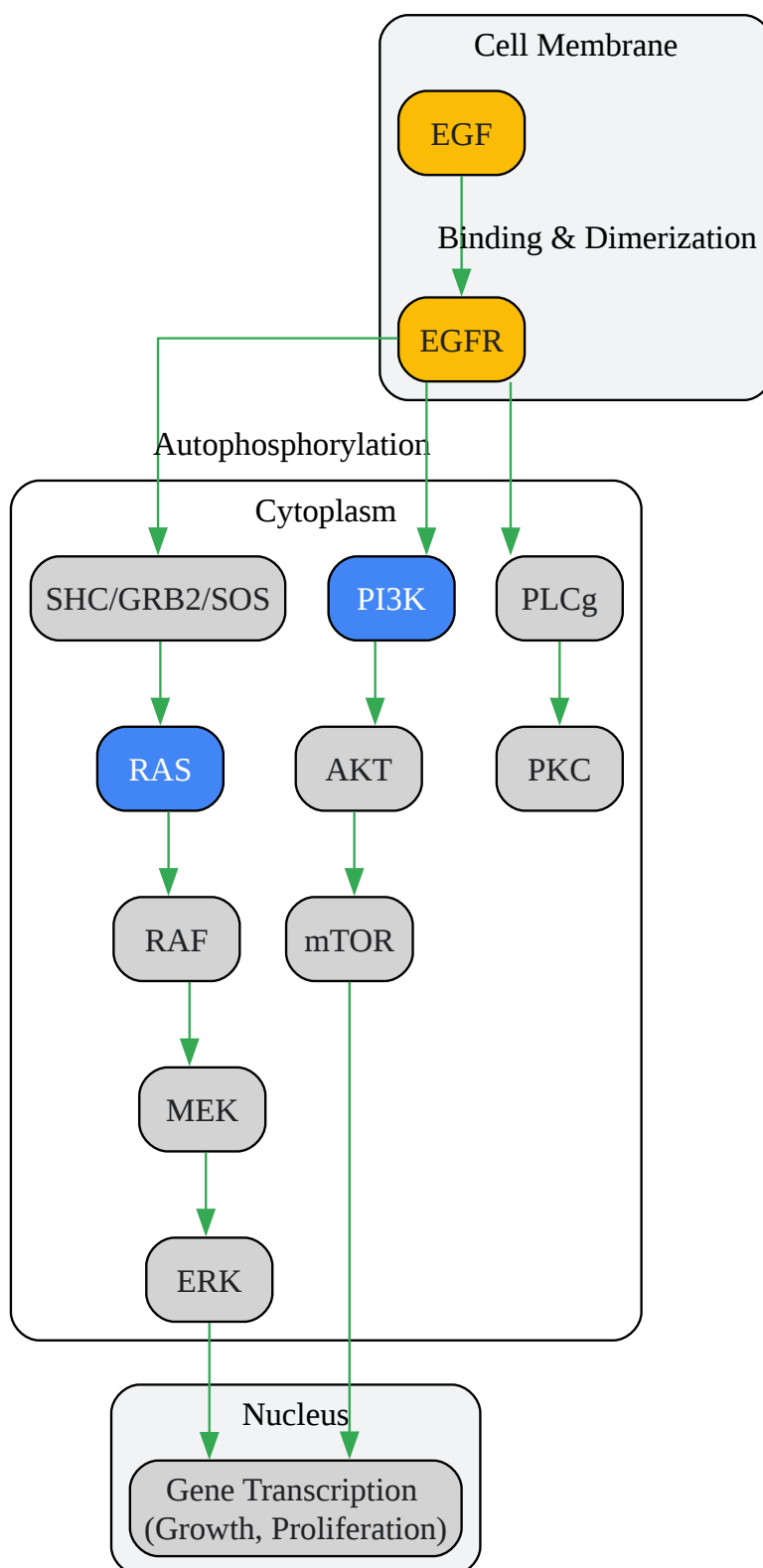


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Simplified c-Met Signaling Pathway

EGFR Signaling Pathway

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and a common target for quinoline-based inhibitors.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)



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Simplified EGFR Signaling Pathway

This guide provides a foundational understanding of the cross-reactivity of **4-Amino-6-methoxyquinoline** derivatives. For in-depth analysis, researchers should consult the primary literature and conduct comprehensive profiling of their specific compounds of interest.

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